molecular formula C12H9F3N4S2 B15281018 3-[(Methylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Methylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15281018
M. Wt: 330.4 g/mol
InChI Key: RKKXIGUEZZRRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazolo-thiadiazole moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of methyl {6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide typically involves multiple steps. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the triazolo-thiadiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

Methyl {6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl {6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity by forming stable complexes. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Methyl {6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H9F3N4S2

Molecular Weight

330.4 g/mol

IUPAC Name

3-(methylsulfanylmethyl)-6-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H9F3N4S2/c1-20-6-9-16-17-11-19(9)18-10(21-11)7-2-4-8(5-3-7)12(13,14)15/h2-5H,6H2,1H3

InChI Key

RKKXIGUEZZRRSA-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.